molecular formula C21H16Cl2N2O3 B4541625 N'-[(4-biphenylyloxy)acetyl]-2,4-dichlorobenzohydrazide

N'-[(4-biphenylyloxy)acetyl]-2,4-dichlorobenzohydrazide

Cat. No. B4541625
M. Wt: 415.3 g/mol
InChI Key: DOKDLDBDVIASCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of organic hydrazide derivatives, similar to "N'-[(4-biphenylyloxy)acetyl]-2,4-dichlorobenzohydrazide," involves the condensation of acyl chlorides with hydrazides or the cyclization of thiosemicarbazide derivatives. For example, Purandara et al. (2019) synthesized a related organic hydrazide derivative crystal from DMF solution, showcasing the typical approach to synthesizing such compounds through condensation reactions (Purandara et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using techniques such as single crystal X-ray diffraction (XRD), IR-NMR spectroscopy, and quantum chemical computational methods. The study by Inkaya et al. (2012) provides insight into the molecular geometry optimization using density functional theory (DFT/B3LYP) method, which is crucial for understanding the structural aspects of organic hydrazide derivatives (Inkaya et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving organic hydrazide derivatives can include the formation of 1,2,4-triazole rings through cyclization and the creation of 1,3,4-thiadiazole rings, as detailed by Salgın-Gökşen et al. (2007). These reactions contribute to the versatility of hydrazide derivatives in chemical synthesis (Salgın-Gökşen et al., 2007).

Physical Properties Analysis

The physical properties, including thermal behavior and optical characteristics, are crucial for understanding the application potential of these compounds. For instance, the optical limiting threshold and two-photon absorption properties were investigated for related compounds, highlighting their potential in optical applications (Purandara et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and conditions, play a significant role in determining the utility of organic hydrazide derivatives in various chemical syntheses. Studies like those conducted by Kadhim and Mekky (2021) explore the biological activities and intercalating properties with DNA, providing insights into the chemical behavior of these compounds under biological conditions (Kadhim & Mekky, 2021).

properties

IUPAC Name

2,4-dichloro-N'-[2-(4-phenylphenoxy)acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3/c22-16-8-11-18(19(23)12-16)21(27)25-24-20(26)13-28-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-12H,13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKDLDBDVIASCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(biphenyl-4-yloxy)acetyl]-2,4-dichlorobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(4-biphenylyloxy)acetyl]-2,4-dichlorobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(4-biphenylyloxy)acetyl]-2,4-dichlorobenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(4-biphenylyloxy)acetyl]-2,4-dichlorobenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(4-biphenylyloxy)acetyl]-2,4-dichlorobenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(4-biphenylyloxy)acetyl]-2,4-dichlorobenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(4-biphenylyloxy)acetyl]-2,4-dichlorobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.